2-[4-(2-methylpropyl)phenyl]-N-[(oxolan-2-yl)methyl]propanamide
Description
2-[4-(2-Methylpropyl)phenyl]-N-[(oxolan-2-yl)methyl]propanamide is a propanamide derivative featuring a 4-(2-methylpropyl)phenyl group at the 2-position of the propanamide backbone and an oxolane (tetrahydrofuran) methyl substituent on the amide nitrogen.
Properties
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]-N-(oxolan-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2/c1-13(2)11-15-6-8-16(9-7-15)14(3)18(20)19-12-17-5-4-10-21-17/h6-9,13-14,17H,4-5,10-12H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZQLUCIMMXGBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-methylpropyl)phenyl]-N-[(oxolan-2-yl)methyl]propanamide typically involves multiple steps. One common approach is to start with the preparation of the phenyl ring substituted with a 2-methylpropyl group. This can be achieved through Friedel-Crafts alkylation, where isobutyl chloride reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride.
Next, the oxolan-2-ylmethyl group is introduced through a nucleophilic substitution reaction. This involves reacting the intermediate with oxirane (ethylene oxide) under basic conditions to form the oxolan-2-ylmethyl group.
Finally, the propanamide moiety is attached through an amidation reaction. This can be done by reacting the intermediate with propanoyl chloride in the presence of a base such as pyridine to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-methylpropyl)phenyl]-N-[(oxolan-2-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the oxolan-2-ylmethyl group, where nucleophiles like halides or amines replace the existing substituent.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), halides (e.g., NaCl), amines (e.g., NH₃)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Halogenated derivatives, amine derivatives
Scientific Research Applications
2-[4-(2-methylpropyl)phenyl]-N-[(oxolan-2-yl)methyl]propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of pain and inflammation.
Industry: Utilized in the production of specialty chemicals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-[4-(2-methylpropyl)phenyl]-N-[(oxolan-2-yl)methyl]propanamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in inflammatory pathways, thereby reducing pain and inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
TRPV1 Antagonists ()
Compounds 43–48 in share a propanamide core but feature pyridin-3-ylmethyl groups with cyclopropane, cyclobutane, or piperidine substituents. These modifications influence potency and pharmacokinetics:
- Compound 48 (piperidin-4-ylmethoxy group) exhibits a lower yield (6%, truncated data) compared to the target compound, suggesting synthetic challenges.
- Melting Points : Range from 63°C (Compound 43) to 112°C (Compound 45), indicating varying crystallinity and stability.
Physicochemical Properties
- Solubility : The oxolane group in the target compound likely enhances aqueous solubility compared to Impurity C(EP) (lacking polar groups) and N-(4-benzoylphenyl)-2-methylpropanamide (highly lipophilic) .
- Hydrogen Bonding : ’s N-{2-[N-(4-methylphenyl)oxamoyl]-phenyl}propanamide forms R22(14) and R22(18) hydrogen-bonded rings, whereas the target compound’s oxolane oxygen may participate in weaker C–H···O interactions, affecting crystal packing .
Stereochemical and Regulatory Considerations
- Regulatory guidelines () emphasize stringent impurity profiling, with Impurity C(EP) serving as a critical quality marker for propanamide derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
